molecular formula C15H13Cl2NO B4654577 N-(2,3-dichlorophenyl)-4-ethylbenzamide

N-(2,3-dichlorophenyl)-4-ethylbenzamide

Cat. No. B4654577
M. Wt: 294.2 g/mol
InChI Key: WCYKJDZFJMDECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-ethylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. The drug is also used to treat various types of arthritis, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is available in various forms, including tablets, capsules, injections, and topical gels.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are produced in response to tissue injury or inflammation. By inhibiting the activity of COX-2 enzymes, N-(2,3-dichlorophenyl)-4-ethylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. The drug has been shown to reduce the production of prostaglandins, which are inflammatory mediators. Diclofenac has also been shown to reduce the production of cytokines, which are involved in the immune response. In addition, N-(2,3-dichlorophenyl)-4-ethylbenzamide has been shown to reduce the activity of neutrophils, which are white blood cells that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages and limitations for use in lab experiments. The drug is widely available and relatively inexpensive, making it a cost-effective option for researchers. In addition, N-(2,3-dichlorophenyl)-4-ethylbenzamide has been extensively studied, and its mechanism of action is well understood. However, N-(2,3-dichlorophenyl)-4-ethylbenzamide has a number of limitations, including its potential for toxicity and its effects on other physiological processes. In addition, N-(2,3-dichlorophenyl)-4-ethylbenzamide may not be effective in all types of inflammation, and its effects may vary depending on the dose and duration of treatment.

Future Directions

There are a number of future directions for research on N-(2,3-dichlorophenyl)-4-ethylbenzamide. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the identification of new targets for N-(2,3-dichlorophenyl)-4-ethylbenzamide, which could lead to the development of more targeted therapies. In addition, there is a need for further research on the long-term effects of N-(2,3-dichlorophenyl)-4-ethylbenzamide, particularly with regard to its potential for toxicity and its effects on other physiological processes.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. The drug has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Diclofenac is a selective inhibitor of COX-2, which is responsible for the production of prostaglandins in response to inflammation.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-6-8-11(9-7-10)15(19)18-13-5-3-4-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYKJDZFJMDECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-ethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.